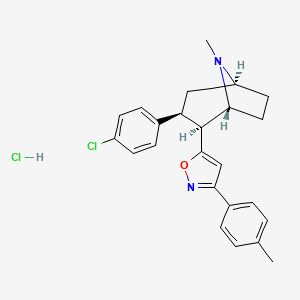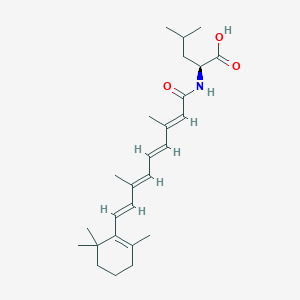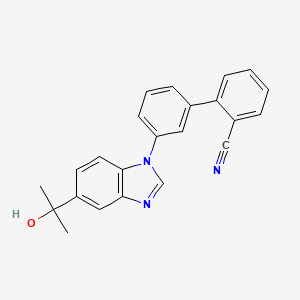
Unii-667440B6Z7
Overview
Description
RTI-336, also known as 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole, is a phenyltropane derivative. It acts as a potent and selective dopamine reuptake inhibitor and stimulant drug. RTI-336 binds to the dopamine transporter with approximately 20 times the affinity of cocaine, producing relatively mild stimulant effects with a slow onset and long duration of action .
Mechanism of Action
Target of Action
RTI 336, also known as RTI-336, 667440B6Z7, UNII-667440B6Z7, this compound, or RTI 4229-336, is a phenyltropane derivative . The primary target of RTI 336 is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron .
Mode of Action
RTI 336 acts as a potent and selective dopamine reuptake inhibitor . It binds to the dopamine transporter with around 20 times the affinity of cocaine . It produces relatively mild stimulant effects, with a slow onset and long duration of action . This interaction with the dopamine transporter inhibits the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft .
Biochemical Pathways
The increased concentration of dopamine in the synaptic cleft enhances dopaminergic neurotransmission . This can affect various biochemical pathways downstream, particularly those associated with reward and motivation, given the key role of dopamine in these processes .
Pharmacokinetics
The pharmacokinetics of RTI 336 have been studied in humans . It has been found to be well-tolerated up to the maximum evaluated dose of 20 mg . Pharmacokinetic analyses demonstrated good absorption with peak plasma maximum concentrations (Cmax) occurring around 4 hours post-dose and consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses . These properties impact the bioavailability of RTI 336, ensuring that it is present in the body for a sufficient duration to exert its effects .
Result of Action
The molecular and cellular effects of RTI 336’s action primarily involve enhanced dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This can lead to increased stimulation of dopamine receptors and subsequent changes in neuronal activity .
Biochemical Analysis
Biochemical Properties
RTI 336 interacts with the dopamine transporter, binding to it with around 20 times the affinity of cocaine . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
RTI 336 has been shown to have a significant impact on various types of cells and cellular processes. It produces relatively mild stimulant effects, with a slow onset and long duration of action . These characteristics make it a potential candidate for treatment of cocaine addiction .
Molecular Mechanism
The molecular mechanism of action of RTI 336 involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, RTI 336 has been observed to have a slow onset and long duration of action . Pharmacokinetic analyses have demonstrated that peak plasma maximum concentrations occur around 4 hours post-dose, with consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses .
Dosage Effects in Animal Models
In animal models, RTI 336 has been shown to reduce cocaine-maintained behavior . The effects of RTI 336 vary with different dosages, with higher doses resulting in a more significant reduction in cocaine-maintained behavior .
Metabolic Pathways
The metabolic pathways for RTI 336 primarily lead to a hydroxymethyl metabolite, followed by oxidation to a carboxyl metabolite . Only 0.02% of RTI 336 excreted was unchanged in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-336 involves multiple steps, starting with the preparation of the bicyclic tropane structure. The key steps include:
Formation of the Tropane Ring: This involves the cyclization of appropriate precursors to form the bicyclic tropane structure.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups through substitution reactions.
Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of RTI-336 would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
RTI-336 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
RTI-336 has several scientific research applications, including:
Chemistry: Used as a reference material for studying dopamine transporter inhibitors.
Biology: Employed in research on dopamine transporter function and regulation.
Industry: Utilized in the development of new therapeutic agents targeting the dopamine transporter.
Comparison with Similar Compounds
Similar Compounds
RTI-177: Another phenyltropane derivative with similar dopamine transporter inhibitory properties.
Uniqueness of RTI-336
RTI-336 is unique due to its high affinity for the dopamine transporter and its relatively mild stimulant effects. Unlike cocaine, RTI-336 has a slower onset and longer duration of action, making it a potential candidate for treating cocaine addiction .
Properties
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZEMAKFSYLMD-SXBQIKTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204069-50-1 | |
| Record name | RTI 336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RTI-336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)


![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)






